3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxamide group. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions to yield the oxadiazole ring. Finally, the carboxamide group is introduced through a reaction with 2-methoxyethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while reduction of the oxadiazole ring produces amine derivatives.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[4-(dimethylamino)phenyl]-2-(phenylamino)isoquinolin-1(2H)-one: Shares the dimethylamino phenyl group but differs in the core structure, leading to distinct chemical and biological properties.
2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: Contains a similar dimethylamino phenyl group but has a chromenone core, which affects its photophysical properties and applications.
Uniqueness
3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its oxadiazole ring, in particular, provides stability and versatility in various chemical environments, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H18N4O3 |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O3/c1-18(2)11-6-4-10(5-7-11)12-16-14(21-17-12)13(19)15-8-9-20-3/h4-7H,8-9H2,1-3H3,(H,15,19) |
InChI Key |
JCHCRXXMAHEDLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCOC |
Origin of Product |
United States |
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